4-(3-ethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-ethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-ethylphenyl group at the 4-position. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for pyrrolidin-2-ones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the 3-ethylphenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(3-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to and modulate the activity of certain proteins or enzymes. For example, pyrrolidinones are known to exhibit activity against enzymes like β-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-ethylphenyl)pyrrolidin-2-one include other pyrrolidinones such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and specific biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which can lead to distinct biological activities and reactivity profiles. The presence of the 3-ethylphenyl group at the 4-position of the pyrrolidinone ring can influence the compound’s binding affinity to molecular targets and its overall pharmacological properties .
Properties
CAS No. |
1367077-03-9 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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